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Compound of Interest

Compound Name:
5-Phenyl-5-propylimidazolidine-

2,4-dione

Cat. No.: B1266540 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of 5,5-Diphenyl-3-

propylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of the crystal structure analysis of 5,5-

Diphenyl-3-propylimidazolidine-2,4-dione, a derivative of phenytoin with potential

pharmaceutical applications. The information is intended for researchers, scientists, and

professionals in the field of drug development.

Molecular Structure and Crystallographic Data
The title compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione (C₁₈H₁₈N₂O₂), presents a

complex and informative crystal structure. The asymmetric unit of the crystal contains two

independent molecules, which differ primarily in the orientation of the propyl substituent. One of

the propyl groups exhibits disorder and is observed in two different positions with an occupancy

ratio of 0.859 (2):0.141 (2).

The core of the molecule is the imidazolidine-2,4-dione ring, which is essentially planar.

Attached to this central ring are two phenyl rings at the 5-position. These phenyl rings are

significantly inclined with respect to the plane of the imidazolidine-2,4-dione ring.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₈H₁₈N₂O₂

Formula Weight 294.35

Crystal System Triclinic

Space Group P-1

a (Å) 9.7739 (3)

b (Å) 11.2359 (4)

c (Å) 14.6521 (5)

α (°) 99.458 (1)

β (°) 100.285 (1)

γ (°) 101.996 (1)

Volume (Å³) 1500.00 (9)

Z 4

Calculated Density (Mg/m³) 1.303

Absorption Coefficient (mm⁻¹) 0.086

F(000) 624

Table 2: Selected Bond Lengths (Å)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Length (Molecule A) Length (Molecule B)

O1—C2 1.213 (2) 1.215 (2)

O2—C3 1.211 (2) 1.213 (2)

N1—C2 1.381 (2) 1.378 (2)

N1—C1 1.465 (2) 1.463 (2)

N2—C3 1.374 (2) 1.373 (2)

N2—C1 1.472 (2) 1.472 (2)

C1—C7 1.531 (2) 1.530 (2)

C1—C13 1.529 (2) 1.533 (2)

Table 3: Selected Bond Angles (°)
Angle Value (Molecule A) Value (Molecule B)

C2—N1—C1 112.5 (1) 112.6 (1)

C3—N2—C1 111.4 (1) 111.5 (1)

N1—C2—O1 125.4 (2) 125.4 (2)

N1—C2—N2 108.0 (1) 107.9 (1)

O1—C2—N2 126.6 (2) 126.7 (2)

N2—C3—O2 126.3 (2) 126.3 (2)

N2—C3—N1 108.1 (1) 108.0 (1)

O2—C3—N1 125.6 (2) 125.7 (2)

Table 4: Selected Torsion Angles (°)
Torsion Angle Value (Molecule A) Value (Molecule B)

N1—C4—C5—C6 58.11 (14) -

N3—C22—C23—C24 - -57.2 (2)
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Experimental Protocols
Synthesis and Crystallization
The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione was achieved by reacting 5,5-

diphenylimidazolidine-2,4-dione with propyl bromide in absolute dimethylformamide (DMF).

Potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide were

also added to the solution. The mixture was heated under reflux for three hours, with the

reaction progress monitored by thin-layer chromatography (TLC). After completion, the solid

material was filtered off, and the solvent was evaporated under vacuum. The resulting solid

product was purified by recrystallization from an ethanol solution, which yielded colorless,

block-like crystals suitable for X-ray diffraction analysis.
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Synthesis and Crystallization Workflow
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Synthesis and Crystallization Workflow
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X-ray Diffraction Data Collection and Refinement
The crystallographic data were collected using a Bruker SMART APEX CCD diffractometer.

The data collection strategy involved multiple sets of frames with varying ω and φ angles to

ensure complete data coverage. The structure was solved using direct methods and refined by

full-matrix least-squares on F².

Intermolecular Interactions
The crystal structure of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione is stabilized by a network

of intermolecular interactions. The two independent molecules in the asymmetric unit are

associated through a C—H⋯π(ring) interaction. These interactions further extend to form

sheets parallel to the (011) plane. These sheets are then connected via inversion-related N—

H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture.

Intermolecular Interactions
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Intermolecular Interactions

Signaling Pathways
While the detailed biological signaling pathways for 5,5-Diphenyl-3-propylimidazolidine-2,4-

dione are not extensively elucidated in the provided literature, its parent compound, phenytoin

(5,5-diphenylimidazolidine-2,4-dione), is a well-known antiepileptic drug. The primary site of

action for phenytoin is the motor cortex, where it is believed to inhibit the spread of seizure

activity. It is plausible that derivatives like the title compound may interact with similar

neurological targets, but further pharmacological studies are required to confirm this.

Conclusion
The crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione reveals a

complex and well-defined three-dimensional architecture governed by a combination of

hydrogen bonding and C—H⋯π interactions. The presence of two independent molecules and

disorder in one of the propyl chains highlights the conformational flexibility of the molecule. This

detailed structural information provides a solid foundation for further studies into its structure-

activity relationships and potential development as a therapeutic agent.

To cite this document: BenchChem. [5-Phenyl-5-propylimidazolidine-2,4-dione crystal
structure analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266540#5-phenyl-5-propylimidazolidine-2-4-dione-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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